4-(4-Nitrophenyl)cyclohexanone

Asymmetric organocatalysis Enantioselective Michael addition Chiral cyclohexenone synthesis

4-(4-Nitrophenyl)cyclohexanone (CAS 124500-60-3) is a para-nitrophenyl-substituted cyclohexanone derivative with molecular formula C₁₂H₁₃NO₃ and molecular weight 219.24 g/mol. The compound features a cyclohexanone ring bearing a 4-nitrophenyl group at the 4-position, creating an electron-deficient aromatic system conjugated to the ketone carbonyl.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8476158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)cyclohexanone
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-2,5-6,10H,3-4,7-8H2
InChIKeyQOKGZTDRQTUUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Nitrophenyl)cyclohexanone CAS 124500-60-3: Core Identity and Procurement-Relevant Profile


4-(4-Nitrophenyl)cyclohexanone (CAS 124500-60-3) is a para-nitrophenyl-substituted cyclohexanone derivative with molecular formula C₁₂H₁₃NO₃ and molecular weight 219.24 g/mol . The compound features a cyclohexanone ring bearing a 4-nitrophenyl group at the 4-position, creating an electron-deficient aromatic system conjugated to the ketone carbonyl . It is primarily utilized as a synthetic intermediate in pharmaceutical research, serving as a precursor to 4-(4-aminophenyl)cyclohexanone—a key building block for analgesics and kinase inhibitors—and as a substrate in stereoselective transformations including Diels-Alder cycloadditions and organocatalytic Michael additions [1]. Its crystalline solid form (melting point 108–110 °C in isopropanol) facilitates straightforward handling and purification in laboratory settings .

Why 4-(4-Nitrophenyl)cyclohexanone Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Nitrophenyl-substituted cyclohexanones exist as three distinct regioisomers—2-, 3-, and 4-substituted—each with markedly different steric environments, electronic profiles, and synthetic utility. Simply interchanging 4-(4-nitrophenyl)cyclohexanone with its 2- or 3-substituted analogs, or with the non-nitrated 4-phenylcyclohexanone, introduces uncontrolled variables in reaction outcomes. The para-nitro group at the 4-position establishes a unique balance of carbonyl electrophilicity and steric accessibility that directly governs catalyst compatibility, enantioselectivity, and downstream functionalization pathways [1]. Furthermore, the 4-substituted isomer serves as the direct precursor to 4-(4-aminophenyl)cyclohexanone—a specific intermediate required for distinct classes of kinase inhibitors and opioid receptor ligands—a transformation that is not cleanly replicable from 2- or 3-nitro isomers due to differing reduction kinetics and steric constraints . Substitution without experimental validation risks compromised stereochemical outcomes, reduced yields, and synthetic dead-ends. The quantitative evidence below establishes the measurable performance differences that inform scientific selection.

Quantitative Differentiation Evidence for 4-(4-Nitrophenyl)cyclohexanone Against Closest Analogs


Organocatalytic Enantioselectivity: p-Nitrophenyl Activation Delivers Up to 96% ee vs. Non-Nitrated Analogs

The p-nitrophenyl group is not a passive spectator; it functions as an activating moiety that transforms acetone-derived nucleophiles into highly competent partners in organocatalytic Michael additions. Duce et al. (2011) demonstrated that p-nitrophenyl-substituted substrates react with α,β-unsaturated aldehydes to afford β-substituted α-arylcyclohexenones with enantiomeric excess (ee) up to 96% and complete diastereoselectivity, a performance level not achievable with non-nitrated phenyl or other aryl-substituted cyclohexanone precursors [1]. The authors explicitly note that 'none of the strategies mentioned above provides a general method for their preparation in an optically pure form,' underscoring the unique role of the p-nitrophenyl group in enabling this transformation [1]. In contrast, analogous substrates lacking the electron-withdrawing nitro group suffer from significantly lower reactivity and diminished enantioselectivity in the same catalytic system. This differential activation is a direct consequence of the nitro group's ability to stabilize the enolate intermediate through resonance, a feature absent in 4-phenylcyclohexanone or 4-(4-methylphenyl)cyclohexanone.

Asymmetric organocatalysis Enantioselective Michael addition Chiral cyclohexenone synthesis

Cytotoxic Potency Differentiation: Cyclohexanone-Derived Dienones Show Distinct IC₅₀ Profile vs. Naphthalene Scaffold Analogs

Das et al. (2006) incorporated the 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienyl pharmacophore into four distinct alicyclic scaffold series and evaluated cytotoxicity against human Molt 4/C8 and CEM T-lymphocyte cell lines as well as murine L1210 cells [1]. The cyclohexanone-based series 2 compounds (6-arylidene-2-(4-nitrophenylmethylene)cyclohexanones) displayed IC₅₀ values predominantly in the 5–10 μM range. This represents an approximately 2- to 5-fold reduction in potency compared to the naphthalene-based series 1 analogs, which showed IC₅₀ values in the 1–5 μM range [1]. The differential is attributed to the relative spatial arrangement of the two aryl rings imposed by the cyclohexanone scaffold vs. the more rigid naphthalene framework. Furthermore, cyclopentanone (series 4) and indene (series 3) scaffolds showed virtual absence of cytotoxicity, highlighting that the cyclohexanone ring occupies a distinct intermediate position in the structure-activity landscape—not the most potent, but consistently active and synthetically accessible [1].

Anticancer agent design Cytotoxic dienones Structure-activity relationship

Diels-Alder Cycloaddition Efficiency: 4-Nitrophenylcyclohexanones Achieve Up to 87% Yield in Benzazocine Natural Product Synthesis

Rodríguez et al. (2022) developed a Diels-Alder reaction sequence that converts 4-nitrophenylcyclohexanones—derived from 4-(4-nitrophenyl)cyclohexanone—directly into hexahydro-2,6-methano-1-benzazocines, a ring system present in bioactive natural products such as aspernomine [1]. The scope of the reaction was explored with eight differently substituted nitrobenzene-derived substrates, yielding the desired benzazocine products in yields of up to 87% [1]. This transformation leverages the unique proximity of the ketone to the nitrobenzene moiety at the 4-position of the cyclohexanone ring; the 2- and 3-substituted isomers would position the nitro group at different distances and orientations relative to the ketone, fundamentally altering the geometry required for the base-mediated reductive cyclization step. The 2-substituted isomer (CAS 52648-78-9) would lead to a different ring size upon cyclization, while the 3-substituted isomer (CAS 1363664-87-2) would produce a regioisomeric product not relevant to the aspernomine scaffold.

Diels-Alder cycloaddition Benzazocine synthesis Natural product scaffolds

Physicochemical Handling Differentiation: Melting Point and Crystallinity Advantage Over 2-Substituted Regioisomer

The melting point of 4-(4-nitrophenyl)cyclohexanone is reported as 108–110 °C (recrystallized from isopropanol) , which is significantly higher than the 34–38 °C melting range reported for the 2-substituted regioisomer 2-(4-nitrophenyl)cyclohexanone (CAS 52648-78-9) . This ~74 °C difference in melting point translates into practical advantages: the 4-isomer is a crystalline solid at ambient temperature that can be purified by recrystallization, weighed accurately without melting, and stored without cold-chain requirements. The 2-isomer, melting near or below typical laboratory temperatures, presents as a low-melting solid or semi-solid that complicates accurate weighing, purification, and long-term stability. From a computational perspective, the 2-isomer also exhibits a higher complexity index (277 vs. 267 for the 4-isomer), reflecting the greater steric congestion around the ketone carbonyl that can impede nucleophilic attack in subsequent transformations .

Solid-state properties Purification and handling Regioisomer comparison

Reductive Functionalization Pathway: 4-Nitro Group Enables Exclusive Access to 4-(4-Aminophenyl)cyclohexanone for Kinase Inhibitor Synthesis

The 4-nitro group of 4-(4-nitrophenyl)cyclohexanone can be chemoselectively reduced to yield 4-(4-aminophenyl)cyclohexanone (CAS 124500-61-4), a critical intermediate in the synthesis of analgesics targeting opioid receptors and kinase inhibitors for oncology applications . This reductive transformation is well-established using catalytic hydrogenation (H₂, Pd/C) or chemical reducing agents. In contrast, reduction of the 2-substituted isomer introduces steric hindrance from the ortho-substituted cyclohexanone ring that can slow reduction kinetics and promote competing side reactions such as ketone reduction or imine formation between the nascent amine and the ketone carbonyl . Furthermore, the product from 2-nitro reduction—2-(4-aminophenyl)cyclohexanone—is not the required intermediate for the specific kinase inhibitor scaffolds and opioid receptor ligands described in the patent literature, which explicitly utilize the 4-substituted aminophenylcyclohexanone framework . The 4-substituted analog is a documented precursor to novel esters derived from substituted phenyl-cyclohexyl compounds with greater analgesic activity and lower toxicity than tramadol [1].

Nitro reduction Kinase inhibitor intermediates Analgesic precursors

Procurement-Driven Application Scenarios for 4-(4-Nitrophenyl)cyclohexanone Based on Verified Differentiation Evidence


Enantioselective Synthesis of α-Arylcyclohexenone Building Blocks via Organocatalytic Michael Addition

Research groups pursuing enantiomerically enriched α-arylcyclohexenones should select 4-(4-nitrophenyl)cyclohexanone-derived substrates (specifically p-nitrophenylacetone or p-nitrophenylacetic thioesters) due to the unique activating effect of the p-nitrophenyl group. Duce et al. (2011) demonstrated that this activation enables organocatalytic Michael addition to α,β-unsaturated aldehydes with enantiomeric excess up to 96% and complete diastereoselectivity—performance that non-nitrated aryl analogs cannot match [1]. The resulting α-arylcyclohexenones serve as versatile synthons for diastereoselective preparation of polysubstituted cyclohexanones relevant to natural product synthesis.

Synthesis of Hexahydro-2,6-methano-1-benzazocine Natural Product Scaffolds via Diels-Alder / Reductive Cyclization Cascade

Medicinal chemistry programs targeting the benzazocine alkaloid scaffold (e.g., aspernomine analogs) require 4-nitrophenylcyclohexanones as the exclusive Diels-Alder substrate. Rodríguez et al. (2022) reported yields up to 87% across eight substituted nitrobenzene substrates for the two-step Diels-Alder / base-mediated reductive cyclization sequence that constructs the hexahydro-2,6-methano-1-benzazocine ring system [2]. The 4-substitution pattern is structurally mandatory—the 2- and 3-nitrophenyl isomers position the nitro group at geometries incompatible with the required intramolecular cyclization. This scenario represents a non-negotiable, structure-driven procurement rationale.

Preparation of 4-(4-Aminophenyl)cyclohexanone as a Key Intermediate for Analgesic and Kinase Inhibitor Development Programs

Pharmaceutical R&D teams synthesizing novel analgesics based on the tramadol scaffold or kinase inhibitors requiring the 4-(4-aminophenyl)cyclohexanone building block must procure the 4-nitro precursor specifically. Catalytic hydrogenation of 4-(4-nitrophenyl)cyclohexanone yields 4-(4-aminophenyl)cyclohexanone (CAS 124500-61-4) in a sterically unhindered reduction . The resulting amine is documented in patent literature (MA-26765-A1) as an intermediate for ester derivatives exhibiting greater analgesic activity and lower toxicity than tramadol [3]. The 2- or 3-nitro regioisomers would produce amine products that are not valid replacements for these patented synthetic pathways, as the position of the amino group relative to the cyclohexanone ring determines receptor binding affinity.

Cytotoxic Dienone SAR Studies Requiring Cyclohexanone Scaffold with Defined Intermediate Potency

Structure-activity relationship (SAR) studies on the 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienyl pharmacophore benefit from the cyclohexanone scaffold's intermediate cytotoxic potency profile. Das et al. (2006) established that 6-arylidene-2-(4-nitrophenylmethylene)cyclohexanones display IC₅₀ values predominantly in the 5–10 μM range against human T-lymphocyte cell lines [4]. This places them between the more potent naphthalene analogs (IC₅₀ 1–5 μM) and the inactive cyclopentanone/indene scaffolds, providing a calibrated activity baseline for systematic SAR exploration. Additionally, the cyclohexanone series compounds were well-tolerated in vivo at doses up to 300 mg/kg without mortality, supporting their use as lead scaffolds for further optimization [4].

Quote Request

Request a Quote for 4-(4-Nitrophenyl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.